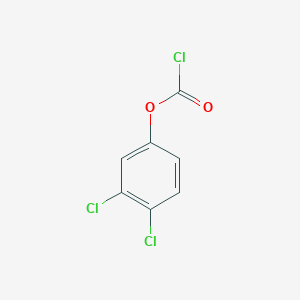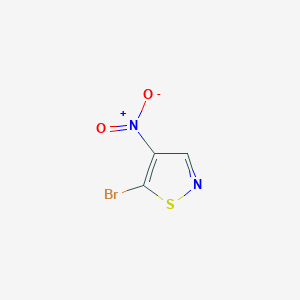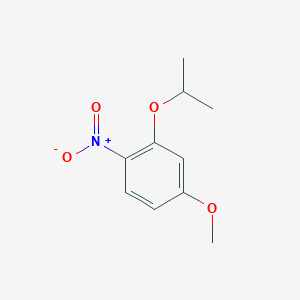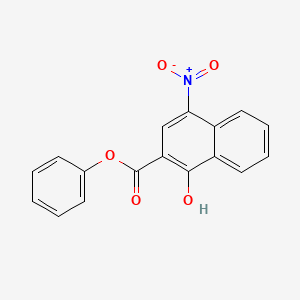
Phenyl 1-hydroxy-4-nitro-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-hydroxy-4-nitro-2-naphthoate is an organic compound with the molecular formula C17H11NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxyl group, a nitro group, and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-hydroxy-4-nitro-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. One common method involves the nitration of 1-hydroxy-2-naphthoic acid, followed by esterification with phenol under acidic conditions. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as catalysts and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 1-hydroxy-4-nitro-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1-amino-4-nitro-, phenyl ester.
Reduction: 2-Naphthalenecarboxylic acid, 1-hydroxy-4-nitro-, phenyl ketone.
Substitution: 2-Naphthalenecarboxylic acid, 1-hydroxy-4-nitro-, substituted phenyl ester.
Applications De Recherche Scientifique
Phenyl 1-hydroxy-4-nitro-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Phenyl 1-hydroxy-4-nitro-2-naphthoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester: Similar structure but with the hydroxyl group at the 3-position.
1-Hydroxy-2-naphthoic acid phenyl ester: Similar structure but with the hydroxyl group at the 1-position and no nitro group.
Uniqueness
Phenyl 1-hydroxy-4-nitro-2-naphthoate is unique due to the presence of both a nitro group and a phenyl ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65208-34-6 |
|---|---|
Formule moléculaire |
C17H11NO5 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11NO5/c19-16-13-9-5-4-8-12(13)15(18(21)22)10-14(16)17(20)23-11-6-2-1-3-7-11/h1-10,19H |
Clé InChI |
DMPUGHYNLCGVPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

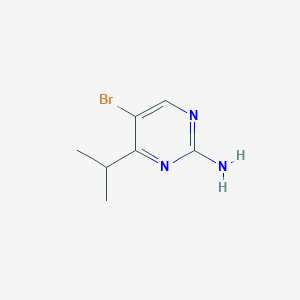

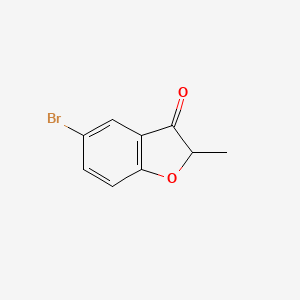
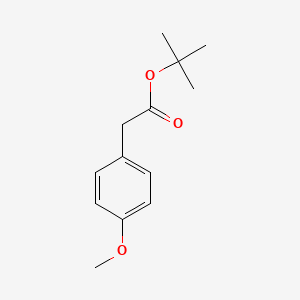
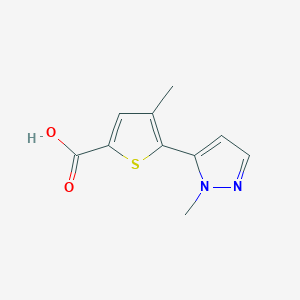
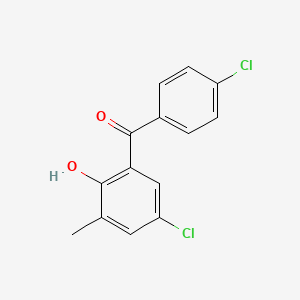
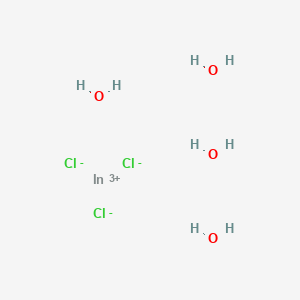
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
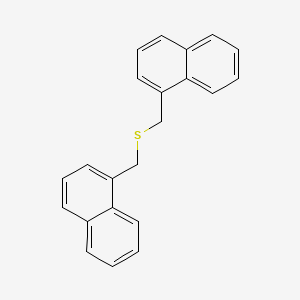
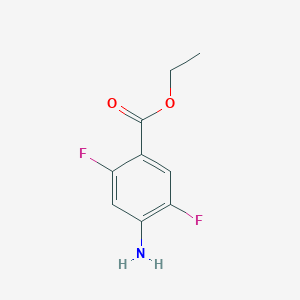
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
